molecular formula C18H24N4O4 B3802849 methyl 4-[5-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate

methyl 4-[5-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate

Cat. No.: B3802849
M. Wt: 360.4 g/mol
InChI Key: FPURKFULYWHFRR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a morpholine ring, an oxadiazole ring, and a benzoate ester. Morpholine is a common moiety in pharmaceuticals and other biologically active compounds. Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Benzoate esters are often used as prodrugs, which can be metabolized in the body to release the active drug .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring provides basicity and hydrogen bonding capabilities, the oxadiazole ring could contribute to aromatic stacking interactions, and the benzoate ester could be involved in ester hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could make the compound more soluble in water, while the benzoate ester could increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a prodrug, the benzoate ester could be hydrolyzed in the body to release the active drug .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Depending on the results, it could be further optimized for increased potency, selectivity, or improved pharmacokinetic properties .

Properties

IUPAC Name

methyl 4-[5-[[methyl(2-morpholin-4-ylethyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-21(7-8-22-9-11-25-12-10-22)13-16-19-17(20-26-16)14-3-5-15(6-4-14)18(23)24-2/h3-6H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPURKFULYWHFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCOCC1)CC2=NC(=NO2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[5-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[5-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-[5-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-[5-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-[5-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-[5-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate

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